Cas no 106823-85-2 (N(1),N(1)-Dimethyl-N(2)-(2-phenyl-4-quinazolinyl)-1,2-ethanediamine)

N(1),N(1)-Dimethyl-N(2)-(2-phenyl-4-quinazolinyl)-1,2-ethanediamine structure
106823-85-2 structure
Product Name:N(1),N(1)-Dimethyl-N(2)-(2-phenyl-4-quinazolinyl)-1,2-ethanediamine
CAS-nummer:106823-85-2
MF:C18H20N4
MW:292.378203392029
CID:2858804
PubChem ID:454716
Update Time:2025-04-21

N(1),N(1)-Dimethyl-N(2)-(2-phenyl-4-quinazolinyl)-1,2-ethanediamine Chemische en fysische eigenschappen

Naam en identificatie

    • Oprea1_423030
    • N,N-dimethyl-N'-(2-phenylquinazolin-4-yl)ethane-1,2-diamine
    • N1,N1-Dimethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine
    • 106823-85-2
    • CHEMBL3580412
    • CCG-54702
    • AF-399/13565049
    • AKOS001626938
    • N',N'-dimethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine
    • SR-01000438094-2
    • WAY-304109-A
    • 661-919-6
    • N-[2-(Dimethylamino)ethyl]-2-phenyl-4-quinazolinamine
    • STK972668
    • Quinazoline 4(Me2NEtNH)2Ph
    • Oprea1_050072
    • N(1),N(1)-DIMETHYL-N(2)-(2-PHENYL-4-QUINAZOLINYL)-1,2-ETHANEDIAMINE
    • N-[2-(dimethylamino)ethyl]-N-(2-phenyl-4-quinazolinyl)amine
    • N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLQUINAZOLIN-4-AMINE
    • SCHEMBL1085391
    • N(1),N(1)-Dimethyl-N(2)-(2-phenyl-4-quinazolinyl)-1,2-ethanediamine
    • Inchi: 1S/C18H20N4/c1-22(2)13-12-19-18-15-10-6-7-11-16(15)20-17(21-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,19,20,21)
    • InChI-sleutel: AKRXOIHOWVDUBX-UHFFFAOYSA-N
    • LACHT: N(C1C2C=CC=CC=2N=C(C2C=CC=CC=2)N=1)CCN(C)C

Berekende eigenschappen

  • Exacte massa: 292.16879665Da
  • Monoisotopische massa: 292.16879665Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 5
  • Complexiteit: 327
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Topologisch pooloppervlak: 41.1Ų
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Zhengzhou Baoyu Pharmaceutical Co., Ltd.
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上海帛亦医药科技有限公司
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Shandong Jing Kun Chemical Co.,Ltd.
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Shandong Jing Kun Chemical Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
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Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
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SunaTech Inc.